BMS-911543

描述

JAK2 Inhibitor this compound is an orally available small molecule targeting a subset of Janus-associated kinase (JAK) with potential antineoplastic activity. JAK2 inhibitor this compound selectively inhibits JAK2, thereby preventing the JAK/STAT (signal transducer and activator of transcription) signaling cascade, including activation of STAT3. This may lead to an induction of tumor cell apoptosis and a decrease in cellular proliferation. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

属性

IUPAC Name |

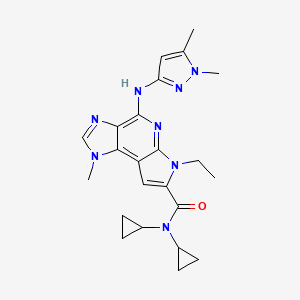

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCINBYQJBYJGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155403 | |

| Record name | BMS-911543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271022-90-2 | |

| Record name | BMS-911543 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-911543 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-911543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-911543 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-911543: A Deep Dive into the Mechanism of Action in JAK2-Dependent Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BMS-911543, a highly selective and potent small-molecule inhibitor of Janus kinase 2 (JAK2). Myeloproliferative neoplasms (MPNs) are often driven by the constitutive activation of the JAK2-STAT pathway, frequently due to a specific mutation, JAK2-V617F.[1][2] this compound has been developed as a targeted therapy for these conditions, and this document details its biochemical and cellular activity, the experimental methods used for its characterization, and its effects on downstream signaling pathways.

Core Mechanism of Action: Selective JAK2 Inhibition

This compound functions as a reversible, ATP-competitive inhibitor of the JAK2 kinase.[3][4] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune function. Cytokines and growth factors bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

In many MPNs, the JAK2-V617F mutation leads to cytokine-independent, constitutive activation of JAK2, resulting in uncontrolled cell growth.[1] this compound selectively binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of its downstream targets, most notably STAT5.[1][5] This targeted inhibition effectively blocks the aberrant signaling cascade that drives the disease.

X-ray crystallography has shown that a nitrogen atom in the pyrazole (B372694) ring of this compound forms a hydrogen bond with the tyrosine residue Tyr931 within the JAK2 kinase domain, a key interaction for its inhibitory activity.[1][6]

References

- 1. Discovery of a Highly Selective JAK2 Inhibitor, this compound, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Limited efficacy of this compound in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

BMS-911543: A Deep Dive into the Mechanism of Action in JAK2-Dependent Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BMS-911543, a highly selective and potent small-molecule inhibitor of Janus kinase 2 (JAK2). Myeloproliferative neoplasms (MPNs) are often driven by the constitutive activation of the JAK2-STAT pathway, frequently due to a specific mutation, JAK2-V617F.[1][2] this compound has been developed as a targeted therapy for these conditions, and this document details its biochemical and cellular activity, the experimental methods used for its characterization, and its effects on downstream signaling pathways.

Core Mechanism of Action: Selective JAK2 Inhibition

This compound functions as a reversible, ATP-competitive inhibitor of the JAK2 kinase.[3][4] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune function. Cytokines and growth factors bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

In many MPNs, the JAK2-V617F mutation leads to cytokine-independent, constitutive activation of JAK2, resulting in uncontrolled cell growth.[1] this compound selectively binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of its downstream targets, most notably STAT5.[1][5] This targeted inhibition effectively blocks the aberrant signaling cascade that drives the disease.

X-ray crystallography has shown that a nitrogen atom in the pyrazole ring of this compound forms a hydrogen bond with the tyrosine residue Tyr931 within the JAK2 kinase domain, a key interaction for its inhibitory activity.[1][6]

References

- 1. Discovery of a Highly Selective JAK2 Inhibitor, this compound, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Limited efficacy of this compound in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Downstream Signaling Effects of BMS-911543 on STAT3 and STAT5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911543 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for a variety of cytokines and growth factors.[1][2][3] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival, and its aberrant activation is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[4] this compound exerts its therapeutic effects by targeting JAK2, thereby modulating the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, most notably STAT3 and STAT5.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a specific focus on STAT3 and STAT5, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on JAK kinases and its downstream effects on STAT5 phosphorylation and cellular proliferation.

Table 1: this compound Inhibitory Activity against JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |

| JAK1 | ~350 | ~318-fold | [4] |

| JAK2 | 1.1 | - | [4] |

| JAK3 | ~75 | ~68-fold | [4] |

| TYK2 | ~65 | ~59-fold | [4] |

Table 2: In Vitro Effects of this compound on Cell Proliferation and STAT5 Phosphorylation

| Cell Line | Genetic Background | Effect Measured | IC50 (nM) | Reference |

| SET-2 | JAK2-V617F | Antiproliferative | 60 | [4] |

| BaF3-V617F | Engineered JAK2-V617F | Antiproliferative | 70 | [4] |

| SET-2 | JAK2-V617F | pSTAT5 Inhibition | 80 | [4] |

| BaF3-V617F | Engineered JAK2-V617F | pSTAT5 Inhibition | 65 | [4] |

Signaling Pathways

The canonical JAK-STAT signaling cascade and the mechanism of its inhibition by this compound are depicted below.

Figure 1. JAK2-STAT3/5 Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section details the methodologies for key experiments to assess the downstream effects of this compound on STAT3 and STAT5.

Western Blotting for Phosphorylated STAT3 (pSTAT3) and STAT5 (pSTAT5)

This protocol provides a framework for analyzing the phosphorylation status of STAT3 and STAT5 in response to this compound treatment.

Figure 2. Western Blotting Experimental Workflow.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pSTAT3 (Tyr705) and pSTAT5 (Tyr694) overnight at 4°C. Also, probe separate blots with antibodies against total STAT3 and STAT5 as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro T-Regulatory Cell Differentiation Assay

This protocol is based on studies demonstrating the effect of this compound on the differentiation of T-regulatory cells, a process dependent on STAT5 signaling.[5]

Methodology:

-

Isolation of CD4+ T-cells: Isolate CD4+ T-lymphocytes from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.[5]

-

Cell Culture and Treatment: Culture the isolated CD4+ T-cells with a vehicle control or varying concentrations of this compound (e.g., 5 and 10 µM).[5]

-

Stimulation: Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/ml), IL-2 (e.g., 5 ng/ml), and TGF-β1 (e.g., 2 ng/ml) for 6 days to induce T-regulatory cell differentiation.[5]

-

Flow Cytometry Analysis: Harvest the cells and stain for flow cytometry analysis by gating on CD4+CD25hiFoxp3+ cells to identify the T-regulatory cell population.[5]

Discussion of Downstream Effects

This compound demonstrates potent and selective inhibition of JAK2, leading to significant downstream effects on the phosphorylation and activation of STAT3 and STAT5.

In Vitro Effects: In cellular assays, this compound effectively inhibits the proliferation of cell lines dependent on JAK2 signaling, such as those harboring the JAK2-V617F mutation.[4] This antiproliferative activity correlates with the potent inhibition of constitutively active pSTAT5.[4] Furthermore, in human PBMCs, this compound potently inhibits the phosphorylation of both pSTAT3 and pSTAT5 at low micromolar doses.[5][6][7] This leads to a reduction in the in vitro differentiation of Foxp3+ T-regulatory cells, a process highly dependent on STAT5 signaling.[5]

In Vivo Effects: In a genetically engineered mouse model of pancreatic cancer, in vivo administration of this compound (30 mg/kg daily) resulted in a significant reduction of pSTAT5 and FoxP3 positive cells within the pancreas.[5][6][7] Interestingly, in this specific model, this compound did not alter STAT3 phosphorylation, highlighting a distinct inhibitory effect on STAT5-mediated signaling in this context.[5][6][7]

Conclusion

This compound is a highly selective JAK2 inhibitor that effectively suppresses the downstream signaling of STAT3 and STAT5. Its potent inhibition of STAT5 phosphorylation, in particular, has been demonstrated in both in vitro and in vivo models, suggesting its therapeutic potential in diseases driven by aberrant JAK2-STAT5 signaling. The differential effects on STAT3 and STAT5 observed in some models warrant further investigation to fully elucidate the context-dependent mechanisms of action of this compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further characterize the biological activities of this compound and similar JAK2 inhibitors.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Facebook [cancer.gov]

- 3. Characterization of this compound, a functionally selective small-molecule inhibitor of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Highly Selective JAK2 Inhibitor, this compound, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single agent this compound Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Single agent this compound Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling Effects of BMS-911543 on STAT3 and STAT5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911543 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for a variety of cytokines and growth factors.[1][2][3] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival, and its aberrant activation is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[4] this compound exerts its therapeutic effects by targeting JAK2, thereby modulating the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, most notably STAT3 and STAT5.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a specific focus on STAT3 and STAT5, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on JAK kinases and its downstream effects on STAT5 phosphorylation and cellular proliferation.

Table 1: this compound Inhibitory Activity against JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |

| JAK1 | ~350 | ~318-fold | [4] |

| JAK2 | 1.1 | - | [4] |

| JAK3 | ~75 | ~68-fold | [4] |

| TYK2 | ~65 | ~59-fold | [4] |

Table 2: In Vitro Effects of this compound on Cell Proliferation and STAT5 Phosphorylation

| Cell Line | Genetic Background | Effect Measured | IC50 (nM) | Reference |

| SET-2 | JAK2-V617F | Antiproliferative | 60 | [4] |

| BaF3-V617F | Engineered JAK2-V617F | Antiproliferative | 70 | [4] |

| SET-2 | JAK2-V617F | pSTAT5 Inhibition | 80 | [4] |

| BaF3-V617F | Engineered JAK2-V617F | pSTAT5 Inhibition | 65 | [4] |

Signaling Pathways

The canonical JAK-STAT signaling cascade and the mechanism of its inhibition by this compound are depicted below.

Figure 1. JAK2-STAT3/5 Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section details the methodologies for key experiments to assess the downstream effects of this compound on STAT3 and STAT5.

Western Blotting for Phosphorylated STAT3 (pSTAT3) and STAT5 (pSTAT5)

This protocol provides a framework for analyzing the phosphorylation status of STAT3 and STAT5 in response to this compound treatment.

Figure 2. Western Blotting Experimental Workflow.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pSTAT3 (Tyr705) and pSTAT5 (Tyr694) overnight at 4°C. Also, probe separate blots with antibodies against total STAT3 and STAT5 as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro T-Regulatory Cell Differentiation Assay

This protocol is based on studies demonstrating the effect of this compound on the differentiation of T-regulatory cells, a process dependent on STAT5 signaling.[5]

Methodology:

-

Isolation of CD4+ T-cells: Isolate CD4+ T-lymphocytes from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.[5]

-

Cell Culture and Treatment: Culture the isolated CD4+ T-cells with a vehicle control or varying concentrations of this compound (e.g., 5 and 10 µM).[5]

-

Stimulation: Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/ml), IL-2 (e.g., 5 ng/ml), and TGF-β1 (e.g., 2 ng/ml) for 6 days to induce T-regulatory cell differentiation.[5]

-

Flow Cytometry Analysis: Harvest the cells and stain for flow cytometry analysis by gating on CD4+CD25hiFoxp3+ cells to identify the T-regulatory cell population.[5]

Discussion of Downstream Effects

This compound demonstrates potent and selective inhibition of JAK2, leading to significant downstream effects on the phosphorylation and activation of STAT3 and STAT5.

In Vitro Effects: In cellular assays, this compound effectively inhibits the proliferation of cell lines dependent on JAK2 signaling, such as those harboring the JAK2-V617F mutation.[4] This antiproliferative activity correlates with the potent inhibition of constitutively active pSTAT5.[4] Furthermore, in human PBMCs, this compound potently inhibits the phosphorylation of both pSTAT3 and pSTAT5 at low micromolar doses.[5][6][7] This leads to a reduction in the in vitro differentiation of Foxp3+ T-regulatory cells, a process highly dependent on STAT5 signaling.[5]

In Vivo Effects: In a genetically engineered mouse model of pancreatic cancer, in vivo administration of this compound (30 mg/kg daily) resulted in a significant reduction of pSTAT5 and FoxP3 positive cells within the pancreas.[5][6][7] Interestingly, in this specific model, this compound did not alter STAT3 phosphorylation, highlighting a distinct inhibitory effect on STAT5-mediated signaling in this context.[5][6][7]

Conclusion

This compound is a highly selective JAK2 inhibitor that effectively suppresses the downstream signaling of STAT3 and STAT5. Its potent inhibition of STAT5 phosphorylation, in particular, has been demonstrated in both in vitro and in vivo models, suggesting its therapeutic potential in diseases driven by aberrant JAK2-STAT5 signaling. The differential effects on STAT3 and STAT5 observed in some models warrant further investigation to fully elucidate the context-dependent mechanisms of action of this compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further characterize the biological activities of this compound and similar JAK2 inhibitors.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Facebook [cancer.gov]

- 3. Characterization of this compound, a functionally selective small-molecule inhibitor of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Highly Selective JAK2 Inhibitor, this compound, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single agent this compound Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Single agent this compound Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Selective JAK2 Inhibitor: A Technical Chronicle of BMS-911543

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and development of BMS-911543, a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2). Primarily aimed at researchers, scientists, and professionals in the field of drug development, this document details the scientific journey from initial concept to clinical investigation, summarizing key preclinical and clinical findings.

Introduction: The Rationale for a Selective JAK2 Inhibitor

Myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), are a group of hematological malignancies often characterized by a gain-of-function mutation in the JAK2 gene, specifically the V617F mutation.[1] This mutation leads to constitutive activation of the JAK2-STAT signaling pathway, driving uncontrolled cell growth and the clinical manifestations of these diseases.[1][2] The critical role of deregulated JAK2 signaling in MPNs provided a strong rationale for the development of a targeted inhibitor. This compound emerged from a focused drug discovery program aimed at creating a highly selective and orally bioavailable JAK2 inhibitor for the treatment of these disorders.[1][3][4]

Discovery and Lead Optimization

The development of this compound was a result of a structure-guided and ADMET (absorption, distribution, metabolism, excretion, and toxicity)-driven optimization process.[1][3][4] The starting point was a dialkylthiazole compound which, while potent, had metabolic liabilities.[3] Through refinement of the C-4 heterocycle of the imidazopyrrolopyridine core, researchers at Bristol Myers Squibb synthesized a series of analogs.[1] This effort led to the identification of this compound (compound 11), a 1,5-dimethyl pyrazole (B372694) analog, which demonstrated a superior profile in terms of potency, selectivity, and metabolic stability.[1] X-ray crystallography of this compound bound to the JAK2 kinase domain revealed that a nitrogen atom in the pyrazole ring forms a key hydrogen bond with Tyr931 in the hinge region, contributing to its high affinity.[1]

Mechanism of Action and In Vitro Profile

This compound is an orally available, potent, and reversible inhibitor of JAK2.[2][5] It selectively targets the ATP-binding site of the JAK2 kinase, thereby preventing the phosphorylation and activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][6] This inhibition of the JAK/STAT cascade leads to the induction of apoptosis and a reduction in cellular proliferation in JAK2-dependent cancer cells.[2][7]

Enzymatic and Cellular Potency

This compound exhibits nanomolar potency against the JAK2 enzyme and demonstrates significant selectivity over other members of the JAK family.[1][8][9] In cellular assays, it effectively inhibits the proliferation of cell lines dependent on JAK2 signaling.[3][9][10]

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC50 / Ki | Selectivity vs. JAK2 | Reference |

| Enzymatic Assays | |||

| JAK2 | 1.1 nM (IC50) | - | [8][9] |

| JAK2 | 0.48 nM (Ki) | - | [5] |

| JAK1 | 356 nM (IC50) | ~324-fold | [8] |

| JAK1 | 110 nM (Ki) | ~229-fold | [1] |

| JAK3 | 73 nM (IC50) | ~66-fold | [8] |

| JAK3 | 360 nM (Ki) | ~750-fold | [1] |

| TYK2 | 66 nM (IC50) | ~60-fold | [8] |

| Cellular Assays | |||

| SET-2 (JAK2-V617F) Proliferation | 60 nM (IC50) | - | [1][9] |

| BaF3-V617F Proliferation | 70 nM (IC50) | - | [1][9] |

| SET-2 pSTAT5 Inhibition | 80 nM (IC50) | - | [1][9] |

| BaF3-V617F pSTAT5 Inhibition | 65 nM (IC50) | - | [1][9] |

Kinome Selectivity and Off-Target Profile

To assess its broader selectivity, this compound was screened against a large panel of kinases. It displayed a high degree of selectivity, with significant inhibition observed for only a small fraction of the kinases tested at a concentration of 1 µM.[1][8] In a safety panel of 45 targets, this compound showed an IC50 greater than 25 µM for all targets except for PDE4 (IC50 of 5.6 µM).[1][3]

Preclinical Development

In Vivo Pharmacodynamics and Efficacy

This compound demonstrated potent and sustained pharmacodynamic (PD) effects in in vivo models.[3][10] A single oral dose led to a dose-dependent and sustained suppression of STAT5 phosphorylation in mouse models.[1][3]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice

| Model | Dose | Effect on pSTAT5 | Duration of Effect | Reference |

| TPO-stimulated wild-type JAK2 | 5 mg/kg | ~50% reduction | 8 hours | [1][3] |

| TPO-stimulated wild-type JAK2 | 10 mg/kg | ~65% reduction | Up to 18 hours | [1][3] |

| TPO-stimulated wild-type JAK2 | 30 mg/kg | Nearly complete normalization | Up to 18 hours | [1][3] |

| Human SET-2 xenograft (JAK2-V617F) | 2 mg/kg | Potent and sustained inhibition | Up to 7 hours | [1][3][9] |

In a murine model of JAK2-V617F-driven MPN, this compound reduced white blood cell counts and levels of certain inflammatory cytokines, although it had limited effect on red blood cell parameters.[11] Studies in a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC) showed that this compound could improve histologic features of the disease and reduce STAT5 phosphorylation in the tumor microenvironment.[6]

Pharmacokinetics and ADMET

The pharmacokinetic profile of this compound was evaluated in multiple species, demonstrating good oral bioavailability.[1][9]

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dosing | Oral Bioavailability (%) | Reference |

| Mouse | 10.0 mg/kg PO | >50 | [1][9] |

| Rat | 1.0 mg/kg PO | >50 | [1][9] |

| Dog | 0.2 mg/kg PO | >50 | [1][9] |

| Monkey | 1.0 mg/kg PO | >50 | [1][9] |

In vitro ADMET profiling indicated good metabolic stability and excellent intrinsic permeability.[1][3] this compound was not found to be mutagenic or clastogenic in exploratory in vitro assays.[1][3] The primary metabolite identified in human liver microsomes was a 1-demethylated product, accounting for a small percentage of the total metabolism.[1]

Clinical Development

This compound advanced into clinical trials for the treatment of myelofibrosis.[1][8] A multicenter Phase 1/2a study evaluated the safety and efficacy of this compound administered orally on a twice-daily (BID) schedule to patients with high-, intermediate-2, or intermediate-1 risk primary or secondary myelofibrosis.[8]

The study demonstrated that this compound inhibited the JAK/STAT pathway signaling in peripheral blood mononuclear cells and modulated several peripheral blood proteins.[8] However, at doses of 40mg BID and higher, a greater than dose-proportional increase in Cmax and AUC was observed, along with drug accumulation after repeat dosing.[8] A retrospective analysis of clinical trial data for several JAK2 inhibitors, including this compound, in patients with myelofibrosis showed that overall survival was similar across the different inhibitors.[12][13] The global development of this compound has since been discontinued.[14]

Experimental Protocols

JAK Kinase Assays

Biochemical potency against JAK family kinases was determined using enzymatic assays. The specific protocols are proprietary to the developing company, but generally involve incubating the recombinant kinase domain with a substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, typically using methods like radioisotope incorporation, fluorescence polarization, or antibody-based detection (e.g., ELISA).

Cell Proliferation Assays

The anti-proliferative activity of this compound was assessed in various cell lines. A common method involves seeding cells in microtiter plates and treating them with a range of inhibitor concentrations for a defined period (e.g., 48 or 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity or ATP content, respectively.

pSTAT5 Flow Cytometry

To measure the pharmacodynamic effect of this compound on STAT5 phosphorylation, whole blood or isolated peripheral blood mononuclear cells are stimulated with a cytokine (e.g., TPO or IL-3) in the presence or absence of the inhibitor. Cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5. The level of pSTAT5 is then quantified on a per-cell basis using a flow cytometer.

Animal Models

-

Pharmacodynamic Models: Mice are administered the compound orally, and at various time points post-dose, blood or tissue samples are collected to assess the level of target engagement, typically by measuring pSTAT5 levels following ex vivo cytokine stimulation.[3]

-

Xenograft Models: Human cancer cell lines (e.g., SET-2) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the vehicle or this compound, and tumor growth is monitored over time.[3][9]

-

Genetically Engineered Mouse Models (GEMMs): Mice with genetic alterations that mimic human disease (e.g., mutant Kras and p53 in PDAC) are used to evaluate the therapeutic potential of the drug in a more physiologically relevant context.[6]

Visualizations

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: A simplified workflow of the discovery and development of this compound.

References

- 1. Discovery of a Highly Selective JAK2 Inhibitor, this compound, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Single agent this compound Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. ashpublications.org [ashpublications.org]

- 9. This compound | Histone Methyltransferase | JAK | TargetMol [targetmol.com]

- 10. Characterization of this compound, a functionally selective small-molecule inhibitor of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Limited efficacy of this compound in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Determinants of survival and retrospective comparisons of 183 clinical trial patients with myelofibrosis treated with momelotinib, ruxolitinib, fedratinib or BMS- 911543 JAK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Genesis of a Selective JAK2 Inhibitor: A Technical Chronicle of BMS-911543

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and development of BMS-911543, a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2). Primarily aimed at researchers, scientists, and professionals in the field of drug development, this document details the scientific journey from initial concept to clinical investigation, summarizing key preclinical and clinical findings.

Introduction: The Rationale for a Selective JAK2 Inhibitor

Myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), are a group of hematological malignancies often characterized by a gain-of-function mutation in the JAK2 gene, specifically the V617F mutation.[1] This mutation leads to constitutive activation of the JAK2-STAT signaling pathway, driving uncontrolled cell growth and the clinical manifestations of these diseases.[1][2] The critical role of deregulated JAK2 signaling in MPNs provided a strong rationale for the development of a targeted inhibitor. This compound emerged from a focused drug discovery program aimed at creating a highly selective and orally bioavailable JAK2 inhibitor for the treatment of these disorders.[1][3][4]

Discovery and Lead Optimization

The development of this compound was a result of a structure-guided and ADMET (absorption, distribution, metabolism, excretion, and toxicity)-driven optimization process.[1][3][4] The starting point was a dialkylthiazole compound which, while potent, had metabolic liabilities.[3] Through refinement of the C-4 heterocycle of the imidazopyrrolopyridine core, researchers at Bristol Myers Squibb synthesized a series of analogs.[1] This effort led to the identification of this compound (compound 11), a 1,5-dimethyl pyrazole analog, which demonstrated a superior profile in terms of potency, selectivity, and metabolic stability.[1] X-ray crystallography of this compound bound to the JAK2 kinase domain revealed that a nitrogen atom in the pyrazole ring forms a key hydrogen bond with Tyr931 in the hinge region, contributing to its high affinity.[1]

Mechanism of Action and In Vitro Profile

This compound is an orally available, potent, and reversible inhibitor of JAK2.[2][5] It selectively targets the ATP-binding site of the JAK2 kinase, thereby preventing the phosphorylation and activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][6] This inhibition of the JAK/STAT cascade leads to the induction of apoptosis and a reduction in cellular proliferation in JAK2-dependent cancer cells.[2][7]

Enzymatic and Cellular Potency

This compound exhibits nanomolar potency against the JAK2 enzyme and demonstrates significant selectivity over other members of the JAK family.[1][8][9] In cellular assays, it effectively inhibits the proliferation of cell lines dependent on JAK2 signaling.[3][9][10]

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC50 / Ki | Selectivity vs. JAK2 | Reference |

| Enzymatic Assays | |||

| JAK2 | 1.1 nM (IC50) | - | [8][9] |

| JAK2 | 0.48 nM (Ki) | - | [5] |

| JAK1 | 356 nM (IC50) | ~324-fold | [8] |

| JAK1 | 110 nM (Ki) | ~229-fold | [1] |

| JAK3 | 73 nM (IC50) | ~66-fold | [8] |

| JAK3 | 360 nM (Ki) | ~750-fold | [1] |

| TYK2 | 66 nM (IC50) | ~60-fold | [8] |

| Cellular Assays | |||

| SET-2 (JAK2-V617F) Proliferation | 60 nM (IC50) | - | [1][9] |

| BaF3-V617F Proliferation | 70 nM (IC50) | - | [1][9] |

| SET-2 pSTAT5 Inhibition | 80 nM (IC50) | - | [1][9] |

| BaF3-V617F pSTAT5 Inhibition | 65 nM (IC50) | - | [1][9] |

Kinome Selectivity and Off-Target Profile

To assess its broader selectivity, this compound was screened against a large panel of kinases. It displayed a high degree of selectivity, with significant inhibition observed for only a small fraction of the kinases tested at a concentration of 1 µM.[1][8] In a safety panel of 45 targets, this compound showed an IC50 greater than 25 µM for all targets except for PDE4 (IC50 of 5.6 µM).[1][3]

Preclinical Development

In Vivo Pharmacodynamics and Efficacy

This compound demonstrated potent and sustained pharmacodynamic (PD) effects in in vivo models.[3][10] A single oral dose led to a dose-dependent and sustained suppression of STAT5 phosphorylation in mouse models.[1][3]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice

| Model | Dose | Effect on pSTAT5 | Duration of Effect | Reference |

| TPO-stimulated wild-type JAK2 | 5 mg/kg | ~50% reduction | 8 hours | [1][3] |

| TPO-stimulated wild-type JAK2 | 10 mg/kg | ~65% reduction | Up to 18 hours | [1][3] |

| TPO-stimulated wild-type JAK2 | 30 mg/kg | Nearly complete normalization | Up to 18 hours | [1][3] |

| Human SET-2 xenograft (JAK2-V617F) | 2 mg/kg | Potent and sustained inhibition | Up to 7 hours | [1][3][9] |

In a murine model of JAK2-V617F-driven MPN, this compound reduced white blood cell counts and levels of certain inflammatory cytokines, although it had limited effect on red blood cell parameters.[11] Studies in a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC) showed that this compound could improve histologic features of the disease and reduce STAT5 phosphorylation in the tumor microenvironment.[6]

Pharmacokinetics and ADMET

The pharmacokinetic profile of this compound was evaluated in multiple species, demonstrating good oral bioavailability.[1][9]

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dosing | Oral Bioavailability (%) | Reference |

| Mouse | 10.0 mg/kg PO | >50 | [1][9] |

| Rat | 1.0 mg/kg PO | >50 | [1][9] |

| Dog | 0.2 mg/kg PO | >50 | [1][9] |

| Monkey | 1.0 mg/kg PO | >50 | [1][9] |

In vitro ADMET profiling indicated good metabolic stability and excellent intrinsic permeability.[1][3] this compound was not found to be mutagenic or clastogenic in exploratory in vitro assays.[1][3] The primary metabolite identified in human liver microsomes was a 1-demethylated product, accounting for a small percentage of the total metabolism.[1]

Clinical Development

This compound advanced into clinical trials for the treatment of myelofibrosis.[1][8] A multicenter Phase 1/2a study evaluated the safety and efficacy of this compound administered orally on a twice-daily (BID) schedule to patients with high-, intermediate-2, or intermediate-1 risk primary or secondary myelofibrosis.[8]

The study demonstrated that this compound inhibited the JAK/STAT pathway signaling in peripheral blood mononuclear cells and modulated several peripheral blood proteins.[8] However, at doses of 40mg BID and higher, a greater than dose-proportional increase in Cmax and AUC was observed, along with drug accumulation after repeat dosing.[8] A retrospective analysis of clinical trial data for several JAK2 inhibitors, including this compound, in patients with myelofibrosis showed that overall survival was similar across the different inhibitors.[12][13] The global development of this compound has since been discontinued.[14]

Experimental Protocols

JAK Kinase Assays

Biochemical potency against JAK family kinases was determined using enzymatic assays. The specific protocols are proprietary to the developing company, but generally involve incubating the recombinant kinase domain with a substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, typically using methods like radioisotope incorporation, fluorescence polarization, or antibody-based detection (e.g., ELISA).

Cell Proliferation Assays

The anti-proliferative activity of this compound was assessed in various cell lines. A common method involves seeding cells in microtiter plates and treating them with a range of inhibitor concentrations for a defined period (e.g., 48 or 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity or ATP content, respectively.

pSTAT5 Flow Cytometry

To measure the pharmacodynamic effect of this compound on STAT5 phosphorylation, whole blood or isolated peripheral blood mononuclear cells are stimulated with a cytokine (e.g., TPO or IL-3) in the presence or absence of the inhibitor. Cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5. The level of pSTAT5 is then quantified on a per-cell basis using a flow cytometer.

Animal Models

-

Pharmacodynamic Models: Mice are administered the compound orally, and at various time points post-dose, blood or tissue samples are collected to assess the level of target engagement, typically by measuring pSTAT5 levels following ex vivo cytokine stimulation.[3]

-

Xenograft Models: Human cancer cell lines (e.g., SET-2) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the vehicle or this compound, and tumor growth is monitored over time.[3][9]

-

Genetically Engineered Mouse Models (GEMMs): Mice with genetic alterations that mimic human disease (e.g., mutant Kras and p53 in PDAC) are used to evaluate the therapeutic potential of the drug in a more physiologically relevant context.[6]

Visualizations

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: A simplified workflow of the discovery and development of this compound.

References

- 1. Discovery of a Highly Selective JAK2 Inhibitor, this compound, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Single agent this compound Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. ashpublications.org [ashpublications.org]

- 9. This compound | Histone Methyltransferase | JAK | TargetMol [targetmol.com]

- 10. Characterization of this compound, a functionally selective small-molecule inhibitor of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Limited efficacy of this compound in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Determinants of survival and retrospective comparisons of 183 clinical trial patients with myelofibrosis treated with momelotinib, ruxolitinib, fedratinib or BMS- 911543 JAK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In-Depth Technical Guide: BMS-911543 Binding Affinity and Kinetics to JAK2 V617F Mutant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of BMS-911543, a selective inhibitor of Janus kinase 2 (JAK2), with a particular focus on its interaction with the clinically significant JAK2 V617F mutant. This document consolidates key quantitative data, details experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows.

Core Data Presentation: Binding Affinity and Cellular Potency

This compound demonstrates high-affinity binding to the JAK2 kinase and potent inhibitory activity in cellular systems driven by the constitutively active JAK2 V617F mutation. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: Biochemical Binding Affinity of this compound against JAK Family Kinases

| Target Kinase | Parameter | Value (nM) | Selectivity vs. JAK2 (IC50-fold) |

| JAK2 | IC50 | 1.1 [1][2] | - |

| Ki | 0.48 [1] | - | |

| JAK1 | IC50 | ~360 | ~350[1] |

| Ki | 110[1] | - | |

| JAK3 | IC50 | ~75 | ~75[1] |

| Ki | 360[1] | - | |

| TYK2 | IC50 | ~66 | ~65[1] |

Table 2: Cellular Activity of this compound in JAK2 V617F-Dependent Cell Lines

| Cell Line | Assay | Parameter | Value (nM) |

| SET-2 (JAK2 V617F) | Antiproliferative Activity | IC50 | 60 [1] |

| pSTAT5 Inhibition | IC50 | 80 [1] | |

| BaF3-V617F | Antiproliferative Activity | IC50 | 70 [1] |

| pSTAT5 Inhibition | IC50 | 65 [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of the key experimental protocols used to characterize the binding and cellular activity of this compound.

Biochemical Kinase Assay (Caliper LabChip)

The in vitro potency of this compound against JAK family kinases was determined using a mobility shift microfluidic assay, such as the Caliper LabChip platform. This method measures the enzymatic activity of the kinase by quantifying the conversion of a substrate peptide to its phosphorylated form.

Principle: The assay relies on the differential electrophoretic mobility of the non-phosphorylated peptide substrate and the phosphorylated product. A fluorescently labeled peptide substrate is incubated with the kinase, ATP, and the test compound (this compound). The reaction mixture is then passed through a microfluidic chip where the substrate and product are separated by electrophoresis and detected by fluorescence. The extent of phosphorylation is proportional to the kinase activity, and the inhibitory effect of the compound is determined by the reduction in product formation.

Illustrative Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA).

-

Prepare a solution of the specific JAK kinase (e.g., JAK2) in the reaction buffer.

-

Prepare a substrate solution containing the appropriate fluorescently labeled peptide substrate and ATP (at a concentration close to its Km for the specific kinase) in a buffer containing MgCl2.

-

-

Assay Procedure:

-

Dispense a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) into the wells of a microtiter plate.

-

Add the kinase solution (e.g., 10 µL) to each well and incubate briefly.

-

Initiate the kinase reaction by adding the substrate solution (e.g., 10 µL).

-

Incubate the reaction plate at a controlled temperature (e.g., 28°C) for a defined period (e.g., 25 minutes).

-

Stop the reaction by adding a stop buffer containing a chelating agent like EDTA (e.g., 25 µL of 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).

-

-

Data Acquisition and Analysis:

-

Analyze the reaction products using a Caliper LabChip instrument.

-

The instrument software calculates the percentage of substrate conversion to product.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay (MTT or equivalent)

The antiproliferative activity of this compound on JAK2 V617F-dependent cell lines, such as SET-2 and BaF3-V617F, is a key measure of its cellular potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength.

Illustrative Protocol:

-

Cell Culture and Plating:

-

Culture SET-2 or BaF3-V617F cells in appropriate growth medium.

-

Harvest the cells and determine the cell density.

-

Seed the cells into a 96-well microtiter plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the cell plate and add the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

-

MTT Assay:

-

Add a solution of MTT to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan formation.

-

Add a solubilization solution (e.g., a solution of detergent in an acidic solvent) to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for a sufficient time to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Phospho-STAT5 (pSTAT5) Flow Cytometry Assay

To assess the direct impact of this compound on the JAK2 signaling pathway, the phosphorylation status of its downstream target, STAT5, is measured. Flow cytometry is a powerful technique for quantifying the level of intracellular phosphorylated proteins on a single-cell basis.

Principle: Cells are treated with the inhibitor, fixed to preserve their cellular state, and then permeabilized to allow antibodies to access intracellular targets. A fluorescently labeled antibody specific to the phosphorylated form of STAT5 (pSTAT5) is used to stain the cells. The fluorescence intensity of individual cells is then measured by a flow cytometer, providing a quantitative measure of pSTAT5 levels.

Illustrative Protocol:

-

Cell Treatment:

-

Culture SET-2 or BaF3-V617F cells as described above.

-

Treat the cells with various concentrations of this compound or vehicle for a defined period (e.g., 1-2 hours).

-

-

Cell Fixation and Permeabilization:

-

Harvest the cells and wash them with a suitable buffer (e.g., PBS).

-

Fix the cells using a fixative agent like paraformaldehyde to cross-link proteins and preserve the cellular architecture and phosphorylation states.

-

Permeabilize the cell membranes using a detergent such as methanol (B129727) or Triton X-100 to allow antibody entry.

-

-

Antibody Staining:

-

Wash the permeabilized cells.

-

Incubate the cells with a fluorescently conjugated antibody specific for pSTAT5 (e.g., anti-pSTAT5 Alexa Fluor 647).

-

Wash the cells to remove any unbound antibody.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cell samples on a flow cytometer.

-

Analyze the data using appropriate software to gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal.

-

-

Data Analysis:

-

Calculate the percentage of pSTAT5 inhibition for each this compound concentration relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value.

-

Mandatory Visualizations

JAK-STAT Signaling Pathway and this compound Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation, driving uncontrolled cell proliferation in myeloproliferative neoplasms. This compound acts as an ATP-competitive inhibitor, blocking the catalytic activity of JAK2.

Caption: JAK-STAT pathway with JAK2 V617F mutation and this compound inhibition.

Experimental Workflow for Cellular pSTAT5 Inhibition Assay

The following diagram outlines the key steps in a typical flow cytometry-based assay to determine the IC50 of this compound for the inhibition of STAT5 phosphorylation in a JAK2 V617F-driven cell line.

Caption: Workflow for determining pSTAT5 inhibition IC50 using flow cytometry.

References

In-Depth Technical Guide: BMS-911543 Binding Affinity and Kinetics to JAK2 V617F Mutant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of BMS-911543, a selective inhibitor of Janus kinase 2 (JAK2), with a particular focus on its interaction with the clinically significant JAK2 V617F mutant. This document consolidates key quantitative data, details experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows.

Core Data Presentation: Binding Affinity and Cellular Potency

This compound demonstrates high-affinity binding to the JAK2 kinase and potent inhibitory activity in cellular systems driven by the constitutively active JAK2 V617F mutation. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: Biochemical Binding Affinity of this compound against JAK Family Kinases

| Target Kinase | Parameter | Value (nM) | Selectivity vs. JAK2 (IC50-fold) |

| JAK2 | IC50 | 1.1 [1][2] | - |

| Ki | 0.48 [1] | - | |

| JAK1 | IC50 | ~360 | ~350[1] |

| Ki | 110[1] | - | |

| JAK3 | IC50 | ~75 | ~75[1] |

| Ki | 360[1] | - | |

| TYK2 | IC50 | ~66 | ~65[1] |

Table 2: Cellular Activity of this compound in JAK2 V617F-Dependent Cell Lines

| Cell Line | Assay | Parameter | Value (nM) |

| SET-2 (JAK2 V617F) | Antiproliferative Activity | IC50 | 60 [1] |

| pSTAT5 Inhibition | IC50 | 80 [1] | |

| BaF3-V617F | Antiproliferative Activity | IC50 | 70 [1] |

| pSTAT5 Inhibition | IC50 | 65 [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of the key experimental protocols used to characterize the binding and cellular activity of this compound.

Biochemical Kinase Assay (Caliper LabChip)

The in vitro potency of this compound against JAK family kinases was determined using a mobility shift microfluidic assay, such as the Caliper LabChip platform. This method measures the enzymatic activity of the kinase by quantifying the conversion of a substrate peptide to its phosphorylated form.

Principle: The assay relies on the differential electrophoretic mobility of the non-phosphorylated peptide substrate and the phosphorylated product. A fluorescently labeled peptide substrate is incubated with the kinase, ATP, and the test compound (this compound). The reaction mixture is then passed through a microfluidic chip where the substrate and product are separated by electrophoresis and detected by fluorescence. The extent of phosphorylation is proportional to the kinase activity, and the inhibitory effect of the compound is determined by the reduction in product formation.

Illustrative Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA).

-

Prepare a solution of the specific JAK kinase (e.g., JAK2) in the reaction buffer.

-

Prepare a substrate solution containing the appropriate fluorescently labeled peptide substrate and ATP (at a concentration close to its Km for the specific kinase) in a buffer containing MgCl2.

-

-

Assay Procedure:

-

Dispense a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) into the wells of a microtiter plate.

-

Add the kinase solution (e.g., 10 µL) to each well and incubate briefly.

-

Initiate the kinase reaction by adding the substrate solution (e.g., 10 µL).

-

Incubate the reaction plate at a controlled temperature (e.g., 28°C) for a defined period (e.g., 25 minutes).

-

Stop the reaction by adding a stop buffer containing a chelating agent like EDTA (e.g., 25 µL of 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).

-

-

Data Acquisition and Analysis:

-

Analyze the reaction products using a Caliper LabChip instrument.

-

The instrument software calculates the percentage of substrate conversion to product.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay (MTT or equivalent)

The antiproliferative activity of this compound on JAK2 V617F-dependent cell lines, such as SET-2 and BaF3-V617F, is a key measure of its cellular potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength.

Illustrative Protocol:

-

Cell Culture and Plating:

-

Culture SET-2 or BaF3-V617F cells in appropriate growth medium.

-

Harvest the cells and determine the cell density.

-

Seed the cells into a 96-well microtiter plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the cell plate and add the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

-

MTT Assay:

-

Add a solution of MTT to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan formation.

-

Add a solubilization solution (e.g., a solution of detergent in an acidic solvent) to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for a sufficient time to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Phospho-STAT5 (pSTAT5) Flow Cytometry Assay

To assess the direct impact of this compound on the JAK2 signaling pathway, the phosphorylation status of its downstream target, STAT5, is measured. Flow cytometry is a powerful technique for quantifying the level of intracellular phosphorylated proteins on a single-cell basis.

Principle: Cells are treated with the inhibitor, fixed to preserve their cellular state, and then permeabilized to allow antibodies to access intracellular targets. A fluorescently labeled antibody specific to the phosphorylated form of STAT5 (pSTAT5) is used to stain the cells. The fluorescence intensity of individual cells is then measured by a flow cytometer, providing a quantitative measure of pSTAT5 levels.

Illustrative Protocol:

-

Cell Treatment:

-

Culture SET-2 or BaF3-V617F cells as described above.

-

Treat the cells with various concentrations of this compound or vehicle for a defined period (e.g., 1-2 hours).

-

-

Cell Fixation and Permeabilization:

-

Harvest the cells and wash them with a suitable buffer (e.g., PBS).

-

Fix the cells using a fixative agent like paraformaldehyde to cross-link proteins and preserve the cellular architecture and phosphorylation states.

-

Permeabilize the cell membranes using a detergent such as methanol or Triton X-100 to allow antibody entry.

-

-

Antibody Staining:

-

Wash the permeabilized cells.

-

Incubate the cells with a fluorescently conjugated antibody specific for pSTAT5 (e.g., anti-pSTAT5 Alexa Fluor 647).

-

Wash the cells to remove any unbound antibody.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cell samples on a flow cytometer.

-

Analyze the data using appropriate software to gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal.

-

-

Data Analysis:

-

Calculate the percentage of pSTAT5 inhibition for each this compound concentration relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value.

-

Mandatory Visualizations

JAK-STAT Signaling Pathway and this compound Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation, driving uncontrolled cell proliferation in myeloproliferative neoplasms. This compound acts as an ATP-competitive inhibitor, blocking the catalytic activity of JAK2.

Caption: JAK-STAT pathway with JAK2 V617F mutation and this compound inhibition.

Experimental Workflow for Cellular pSTAT5 Inhibition Assay

The following diagram outlines the key steps in a typical flow cytometry-based assay to determine the IC50 of this compound for the inhibition of STAT5 phosphorylation in a JAK2 V617F-driven cell line.

Caption: Workflow for determining pSTAT5 inhibition IC50 using flow cytometry.

References

BMS-911543: A Deep Dive into a Selective JAK2 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-911543 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways that regulate hematopoiesis.[1][2] Dysregulation of the JAK2-STAT pathway, often due to activating mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[2] These malignancies are characterized by the overproduction of blood cells, leading to severe complications such as splenomegaly, thrombosis, and a risk of transformation to acute myeloid leukemia.[2] this compound has been investigated as a targeted therapy to specifically address the underlying pathology of these disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

This compound is a reversible and ATP-competitive inhibitor of JAK2.[3] It exhibits high selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2), which is attributed to its specific binding mode within the kinase domain.[2][4] The binding of this compound to JAK2 prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][5] This blockade of the JAK-STAT signaling cascade leads to the inhibition of gene transcription responsible for cell proliferation and survival, thereby exerting its anti-neoplastic effects in JAK2-dependent hematological malignancies.[1][6]

Data Presentation

Biochemical Activity and Kinase Selectivity

This compound demonstrates potent inhibition of JAK2 with significant selectivity over other JAK family members and a broad panel of other kinases.

| Kinase | IC50 (nM) | Ki (nM) | Selectivity vs. JAK2 (IC50-fold) |

| JAK2 | 1.1 | 0.48 | 1 |

| JAK1 | ~385 | 110 | ~350 |

| JAK3 | ~82.5 | 360 | ~75 |

| TYK2 | ~72.6 | - | ~66 |

| Data compiled from multiple sources.[2][3][7] |

Cellular Activity

The inhibitory effect of this compound on cell proliferation and STAT phosphorylation has been evaluated in various cell lines.

| Cell Line | JAK2 Status | Assay | IC50 (nM) |

| SET-2 | V617F | Antiproliferation | 60 |

| SET-2 | V617F | pSTAT5 Inhibition | 80 |

| BaF3-V617F | V617F | Antiproliferation | 70 |

| BaF3-V617F | V617F | pSTAT5 Inhibition | 65 |

| CTLL-2 (IL-2 dependent) | - | Antiproliferation | 990 |

| Data from multiple sources.[2][8] |

Clinical Efficacy in Myelofibrosis (Phase 1/2a Study)

A multicenter Phase 1/2a study evaluated this compound in patients with myelofibrosis.

| Response Parameter | n | Response Rate (%) |

| Spleen Response | 31 | 62% |

| Anemia Response (Transfusion-dependent) | 31 | 44% |

| Data from a retrospective comparison of clinical trials.[9][10] |

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for assessing the anti-proliferative effects of this compound on hematopoietic cell lines.

Methodology:

-

Cell Culture: Culture JAK2-dependent cell lines (e.g., SET-2, HEL) in appropriate media and conditions.[11]

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) and measure luminescence.

-

Data Analysis: Determine the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.[12]

Western Blot for Phospho-STAT3/5

This protocol outlines the steps to assess the inhibition of STAT3/5 phosphorylation by this compound.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

-

SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

In Vivo Murine Model of Myeloproliferative Neoplasm

This protocol describes a general approach to evaluate the in vivo efficacy of this compound.

Methodology:

-

Model Generation: Utilize a murine retroviral transduction-transplantation model of JAK2V617F-driven MPN.[15][16]

-

Treatment Initiation: Once disease phenotype is established (e.g., hematocrit > 70%), initiate oral administration of this compound at desired dose levels (e.g., 3 mg/kg and 10 mg/kg) or vehicle control.[15][16]

-

Monitoring: Monitor peripheral blood counts (WBC, RBC parameters) regularly throughout the study.[15]

-

Endpoint Analysis: After a defined treatment period (e.g., 42 days), assess the proportion of JAK2V617F-positive cells in hematopoietic tissues and measure plasma cytokine levels.[15][16]

-

Pharmacodynamic Assessment: Confirm inhibitor activity in plasma using a cell-based pSTAT5 flow cytometry assay.[15]

Conclusion

This compound is a highly selective and potent JAK2 inhibitor that has demonstrated significant preclinical and clinical activity in the context of hematological malignancies, particularly myeloproliferative neoplasms. Its mechanism of action, centered on the direct inhibition of the JAK2-STAT signaling pathway, provides a strong rationale for its use in diseases driven by aberrant JAK2 activation. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals working to further understand and potentially advance therapeutic strategies targeting the JAK-STAT pathway.

References

- 1. Characterization of this compound, a functionally selective small-molecule inhibitor of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Highly Selective JAK2 Inhibitor, this compound, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. Single agent this compound Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Determinants of survival and retrospective comparisons of 183 clinical trial patients with myelofibrosis treated with momelotinib, ruxolitinib, fedratinib or BMS- 911543 JAK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determinants of survival and retrospective comparisons of 183 clinical trial patients with myelofibrosis treated with momelotinib, ruxolitinib, fedratinib or BMS- 911543 JAK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Limited efficacy of this compound in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Limited efficacy of this compound in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-911543: A Deep Dive into a Selective JAK2 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-911543 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways that regulate hematopoiesis.[1][2] Dysregulation of the JAK2-STAT pathway, often due to activating mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[2] These malignancies are characterized by the overproduction of blood cells, leading to severe complications such as splenomegaly, thrombosis, and a risk of transformation to acute myeloid leukemia.[2] this compound has been investigated as a targeted therapy to specifically address the underlying pathology of these disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

This compound is a reversible and ATP-competitive inhibitor of JAK2.[3] It exhibits high selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2), which is attributed to its specific binding mode within the kinase domain.[2][4] The binding of this compound to JAK2 prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][5] This blockade of the JAK-STAT signaling cascade leads to the inhibition of gene transcription responsible for cell proliferation and survival, thereby exerting its anti-neoplastic effects in JAK2-dependent hematological malignancies.[1][6]

Data Presentation

Biochemical Activity and Kinase Selectivity